molecular formula C19H21FN2O3S B11208851 2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide

2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide

Cat. No.: B11208851
M. Wt: 376.4 g/mol
InChI Key: YPVPFDUBMVSTEP-UHFFFAOYSA-N
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Description

2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperidinylsulfonyl group, and a p-tolyl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amine.

    Sulfonylation: The amine group is then reacted with piperidine-1-sulfonyl chloride under basic conditions to form the piperidin-1-ylsulfonyl derivative.

    Amidation: Finally, the piperidin-1-ylsulfonyl derivative is coupled with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify specific functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide
  • 2-fluoro-5-(pyrrolidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
  • 2-fluoro-5-(azepan-1-ylsulfonyl)-N-(p-tolyl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is unique due to its specific structural features, such as the piperidinylsulfonyl group. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-fluoro-N-(4-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21FN2O3S/c1-14-5-7-15(8-6-14)21-19(23)17-13-16(9-10-18(17)20)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)

InChI Key

YPVPFDUBMVSTEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F

Origin of Product

United States

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